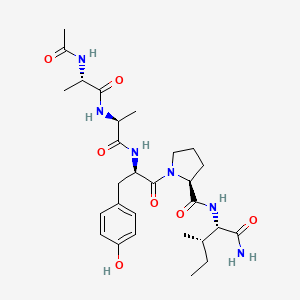

L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-

Beschreibung

L-Isoleucinamid, N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl- ist eine komplexe Peptidverbindung. Sie besteht aus mehreren Aminosäuren, darunter L-Isoleucinamid, N-Acetyl-L-Alanin, L-Alanin, D-Tyrosin und L-Prolin.

Eigenschaften

CAS-Nummer |

133683-34-8 |

|---|---|

Molekularformel |

C28H42N6O7 |

Molekulargewicht |

574.7 g/mol |

IUPAC-Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H42N6O7/c1-6-15(2)23(24(29)37)33-27(40)22-8-7-13-34(22)28(41)21(14-19-9-11-20(36)12-10-19)32-26(39)17(4)31-25(38)16(3)30-18(5)35/h9-12,15-17,21-23,36H,6-8,13-14H2,1-5H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,39)(H,33,40)/t15-,16-,17-,21+,22-,23-/m0/s1 |

InChI-Schlüssel |

HEJIKQWSJVRFIV-LDIWCKMVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Isoleucinamid, N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl- erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kupplung: Die Aminosäure wird unter Verwendung von Reagenzien wie HBTU oder DIC aktiviert und dann an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppe (meistens Fmoc) wird unter Verwendung einer Base wie Piperidin entfernt.

Spaltung: Das fertige Peptid wird mit einer starken Säure wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die großtechnische SPPS umfassen, wobei automatisierte Peptidsynthesizer verwendet werden, um die Effizienz und Ausbeute zu steigern. Der Prozess würde optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Isoleucinamid, N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann am Tyrosinrest auftreten und zur Bildung von Dityrosin führen.

Reduktion: Reduktionsreaktionen können die Peptidbindungen oder Seitenketten modifizieren.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Tyrosinrests zu Dityrosin führen, während Substitutionsreaktionen verschiedene Peptidanaloga ergeben können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Isoleucinamid, N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu Veränderungen in den Zellfunktionen führt. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen Kontext und der Anwendung ab.

Wirkmechanismus

The mechanism of action of L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl-L-Isoleucinamid

- N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl-L-Valyl-

Einzigartigkeit

L-Isoleucinamid, N-Acetyl-L-Alanyl-L-Alanyl-D-Tyrosyl-L-Prolyl- ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Stabilität, Reaktivität und Bioaktivität aufweisen, was es für bestimmte Forschungs- und Industrieanwendungen wertvoll macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.